Ammonium hydrogenphosphite

CAS No.: 51503-61-8

Cat. No.: VC7472329

Molecular Formula: H9N2O3P

Molecular Weight: 116.057

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51503-61-8 |

|---|---|

| Molecular Formula | H9N2O3P |

| Molecular Weight | 116.057 |

| IUPAC Name | diazanium;hydrogen phosphite |

| Standard InChI | InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2 |

| Standard InChI Key | BKDZEHRQSMRTPR-UHFFFAOYSA-P |

| SMILES | [NH4+].[NH4+].OP([O-])[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

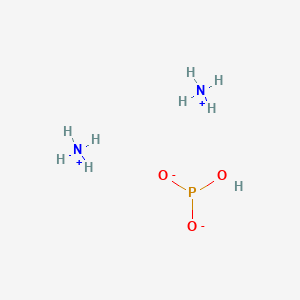

Ammonium hydrogenphosphite consists of two ammonium cations () and one hydrogen phosphite anion (). Its IUPAC name is diazanium hydrogen phosphite, and it is recognized by the CAS number 51503-61-8 .

Table 1: Molecular Data

Structural Insights

The compound’s SMILES notation () highlights its ionic structure, with hydrogen bonding between the ammonium and phosphite ions . X-ray diffraction studies of related phosphites, such as benzylammonium dihydrogen phosphite, reveal layered networks stabilized by hydrogen bonds .

Synthesis and Production

Conventional Methods

Ammonium hydrogenphosphite is typically synthesized via neutralization of phosphorous acid () with ammonia ():

Purification involves precipitation using agents like sodium carbonate or barium carbonate .

Advanced Techniques

Recent innovations include continuous flow synthesis (CFS), which enhances throughput by a factor of 10 compared to batch processes. This method operates at low temperatures (<100°C) and reduces particle size, improving material consistency .

Physical and Chemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 155°C, releasing ammonia and forming phosphorus oxides . The hydrate form () loses water molecules at 50–100°C .

Reactivity

Ammonium hydrogenphosphite acts as a reducing agent, converting to phosphate () under oxidative conditions. This property is exploited in flame retardants, where it synergizes with compounds like zinc borate .

Applications

Agriculture

-

Fungicide and Fertilizer: Phosphite ions () suppress pathogens like Phytophthora cactorum in apple orchards. Foliar sprays (12 g phosphorous acid/tree) increase yield by 15–20% .

-

Biostimulant: Enhances phosphorus uptake in phosphate-starved plants, though it cannot replace phosphate fertilizers .

Table 2: Agricultural Efficacy

| Application | Effect | Study |

|---|---|---|

| Foliar Spray | 87.6% oxidation of to | ChemBK |

| Soil Amendment | Reduces Pythium damping-off by 40% | APS Journal |

Industrial Uses

-

Flame Retardants: Incorporated into polymers (e.g., polypropylene) with ammonium polyphosphate, reducing peak heat release rates by 30% .

-

Coordination Chemistry: Forms stable complexes with transition metals, enabling applications in catalysis .

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: Peaks at 950 cm (P–O stretching) and 3,400 cm (N–H stretching) confirm functional groups .

-

X-ray Diffraction (XRD): Reveals monoclinic crystal symmetry (space group P2/c) with lattice parameters a = 7.2 Å, b = 10.5 Å .

Computational Studies

Density functional theory (DFT) simulations align with experimental data, predicting bond lengths of 1.54 Å (P–O) and 1.01 Å (N–H) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume